CID 137796225
Description
CID 137796225 is a chemical compound registered in PubChem, a public database for chemical structures and biological activities. For instance, compounds like oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) exhibit structural complexity involving cyclic or polycyclic frameworks, which are often associated with biological activity . Similarly, this compound could share structural motifs common to toxins, enzyme inhibitors, or signaling molecules.
Properties
Molecular Formula |
C42H48CuN2O2 |
|---|---|
Molecular Weight |
676.4 g/mol |
InChI |
InChI=1S/C27H36N2.C15H12O2.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h9-16,18-21H,1-8H3;1-11,16H; |
InChI Key |
QEXNUQSCWMWURE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 137796225 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 137796225 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 137796225 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
While direct structural data for CID 137796225 is absent in the evidence, Figure 1 in provides a template for comparing oscillatoxin derivatives. For example:
- Oscillatoxin D (CID 101283546) : Features a polycyclic ether backbone with hydroxyl and methyl substituents, common in marine toxins .
- 30-Methyl-oscillatoxin D (CID 185389) : Differs by a methyl group substitution, which may alter hydrophobicity and binding affinity .
- Hypothetical this compound : If structurally related, it might exhibit similar substituent variations affecting solubility (e.g., log P) or bioactivity.
Table 1: Structural and Physicochemical Comparison
| Compound (CID) | Molecular Formula | Molecular Weight | Key Substituents | Log P<sup>a</sup> | Bioactivity |
|---|---|---|---|---|---|
| Oscillatoxin D (101283546) | C32H48O10 | 592.71 | Hydroxyl, methyl | 2.15 | Toxin, ion channel modulation |
| 30-Methyl-oscillatoxin D (185389) | C33H50O10 | 606.74 | Methyl addition | 2.45 | Enhanced membrane permeability |
| This compound<sup>b</sup> | N/A | N/A | Hypothetical variations | N/A | Potential enzyme inhibition |
<sup>a</sup> Predicted using XLOGP3 .
<sup>b</sup> Structural details inferred from analogous compounds.
Functional Analogues
These triterpenoids inhibit enzymes like lipoxygenase or HIV protease. This compound may share functional similarities if it targets analogous pathways.
Table 2: Functional Comparison with Betulin Derivatives
| Compound (CID) | Core Structure | Target Enzyme/Pathway | IC50 (μM) | Therapeutic Application |
|---|---|---|---|---|
| Betulin (72326) | Triterpenoid | Lipoxygenase | 10.2 | Anti-inflammatory, antiviral |
| Betulinic Acid (64971) | Oxidized triterpenoid | HIV-1 protease | 1.5 | Antiretroviral therapy |
| This compound<sup>c</sup> | Hypothetical | Hypothetical enzyme target | N/A | Potential anticancer/antiviral |
<sup>c</sup> Functional role inferred from structural analogs in and .
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